

IUPAC name for C₁₅H₁₂I₂ fluorene derivative

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Compound of Interest

Compound Name: 2,7-Diiodo-9,9-dimethyl-9H-fluorene

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An In-depth Technical Guide to **2,7-diiodo-9,9-dimethyl-9H-fluorene** (C₁₅H₁₂I₂)

Abstract

This technical guide provides a comprehensive overview of the fluorene derivative with the molecular formula C₁₅H₁₂I₂, identified as **2,7-diiodo-9,9-dimethyl-9H-fluorene**. Fluorene and its derivatives are a cornerstone in the development of advanced organic materials and pharmacologically active compounds due to their rigid, planar structure and unique photophysical properties.^[1] This document offers an in-depth analysis of the compound's nomenclature, physicochemical properties, synthesis, and characterization methodologies. It is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the handling and application of this specific di-iodinated fluorene derivative.

Introduction: The Fluorene Scaffold

Fluorene, or 9H-fluorene, is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.^[2] The carbon atoms are numbered systematically, starting from the fused ring system and moving outwards, with the methylene bridge designated as position 9. This unique structure imparts high thermal stability and a strong fluorescence, making it an attractive scaffold for functionalization.^[1]

The methylene bridge at C9 is particularly reactive and its protons are acidic (pK_a ≈ 22.6), allowing for straightforward substitution. This feature is critical, as alkylation at the C9 position, such as the introduction of two methyl groups in the subject compound, enhances solubility and

prevents the formation of undesirable aggregates (excimers) in polymeric applications, thereby improving the performance of resulting materials like organic light-emitting diodes (OLEDs).[3] Halogenation at positions 2 and 7 is a common strategy to create versatile intermediates for further chemical modifications, particularly through cross-coupling reactions.

IUPAC Nomenclature and Structural Identification

The chemical formula $C_{15}H_{12}I_2$ corresponds to a fluorene backbone ($C_{13}H_{10}$) with the addition of two iodine atoms and two methyl groups, accompanied by the removal of four hydrogen atoms.

- Parent Hydride: The core structure is 9H-fluorene.[4]
- Substitution at C9: The presence of two methyl groups at the C9 position leads to the prefix 9,9-dimethyl.
- Substitution on Aromatic Rings: Two iodine atoms are present. The most common and synthetically accessible isomer for functional polymers and materials is the one where substitution occurs at the para positions relative to the five-membered ring, which are positions 2 and 7.[3] This leads to the prefix 2,7-diiodo.

Combining these elements according to IUPAC rules, the definitive name is **2,7-diiodo-9,9-dimethyl-9H-fluorene**. [5]

Table 1: Compound Identification and Properties

Property	Value	Source
IUPAC Name	2,7-diiodo-9,9-dimethylfluorene	[5]
Molecular Formula	C15H12I2	[5][6]
Molecular Weight	446.06 g/mol	[5][6]
CAS Number	144981-86-2	[5][6]
Appearance	White to off-white solid	[6]
SMILES	<chem>CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)C</chem>	[5]
InChIKey	GYOWFFGLGGCYSQ-UHFFFAOYSA-N	[5]

Synthesis and Mechanistic Insights

The synthesis of **2,7-diiodo-9,9-dimethyl-9H-fluorene** is typically achieved through a multi-step process starting from fluorene. The causality behind this sequence is to first install the alkyl groups at the C9 position to prevent side reactions during the more aggressive electrophilic halogenation step.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for 2,7-diiodo-9,9-dimethylfluorene.

Experimental Protocol: Synthesis

This protocol is a representative method adapted from procedures for similar halogenated fluorenes.[3]

Part A: Synthesis of 9,9-dimethylfluorene

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 2.2 equivalents) in anhydrous dimethylformamide (DMF).
- **Deprotonation:** Slowly add a solution of 9H-fluorene (1.0 equivalent) in anhydrous DMF to the suspension at 0 °C. Allow the mixture to stir for 1 hour at room temperature. The formation of the fluorenyl anion is indicated by a color change.
 - **Causality:** A strong base is required to deprotonate the weakly acidic C9 position. NaH is chosen for its effectiveness and the irreversible formation of H₂ gas.
- **Alkylation:** Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 2.5 equivalents) dropwise. Allow the reaction to proceed overnight at room temperature.
 - **Causality:** The fluorenyl anion acts as a nucleophile, attacking the electrophilic methyl iodide in a classic S_N2 reaction. An excess of the alkylating agent ensures di-substitution.
- **Work-up:** Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield 9,9-dimethylfluorene as a white solid.

Part B: Synthesis of 2,7-diiodo-9,9-dimethylfluorene

- **Reaction Setup:** In a flask protected from light, dissolve 9,9-dimethylfluorene (1.0 equivalent) in a mixture of acetic acid, water, and concentrated sulfuric acid.
- **Iodination:** Add periodic acid (HIO₃) and elemental iodine (I₂, >2.0 equivalents) to the solution. Heat the mixture to ~80-90 °C and stir for several hours until TLC analysis indicates

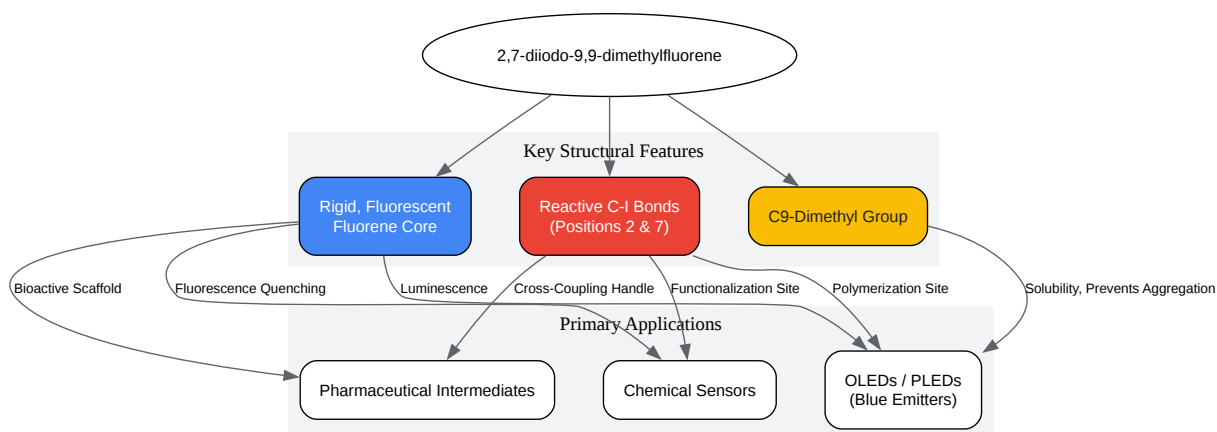
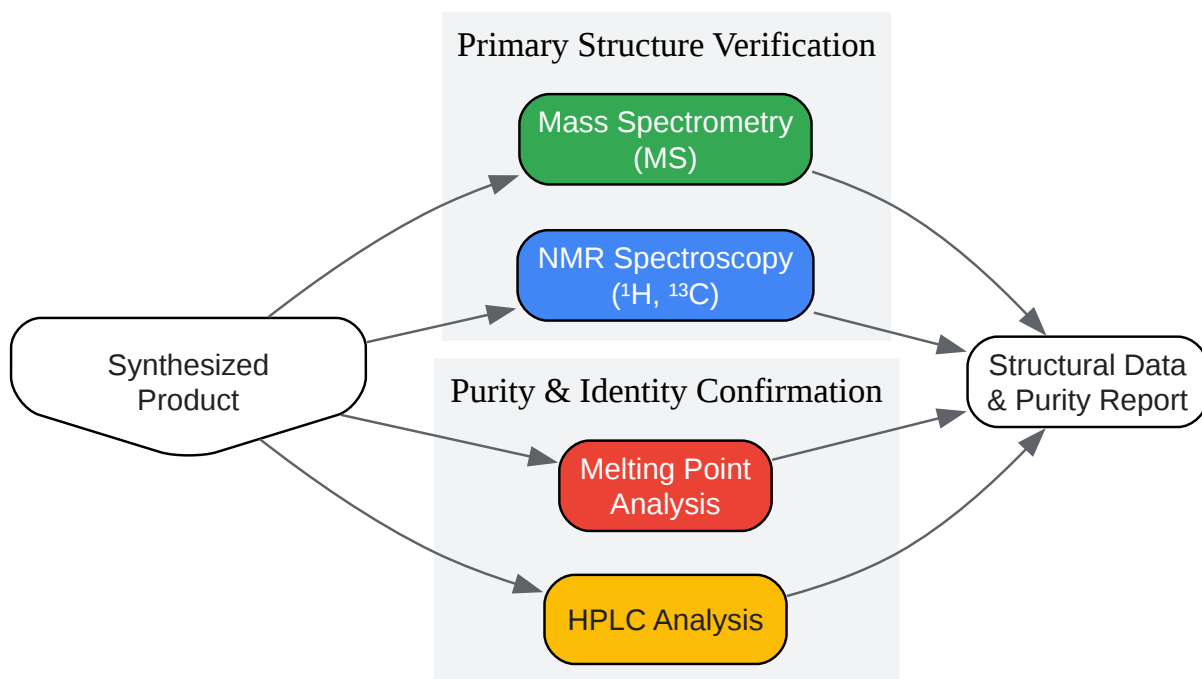
the consumption of the starting material.

- Causality: The combination of I₂ and an oxidizing agent like periodic acid in strong acid generates a potent electrophilic iodine species (I⁺), which is necessary to iodinate the electron-rich aromatic rings of the fluorene core. The substitution is directed to the 2 and 7 positions due to electronic and steric factors.
- Work-up: Cool the reaction to room temperature and pour it into a solution of sodium bisulfite to quench excess iodine. Filter the resulting precipitate.
- Purification: Wash the crude solid with water and methanol. Recrystallize from a suitable solvent system (e.g., toluene/ethanol) to obtain pure **2,7-diiodo-9,9-dimethyl-9H-fluorene**.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic and chromatographic methods is employed.

Analytical Workflow Diagram



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